

physical and chemical properties of 2-Hydroxyethyl acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl acrylate*

Cat. No.: *B147033*

[Get Quote](#)

2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl acrylate (2-HEA) is a versatile functional monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, resins, and biomedical hydrogels. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive hydroxyl group, allows for the formation of polymers with tailored properties such as enhanced adhesion, flexibility, weatherability, and sites for post-polymerization crosslinking. This technical guide provides an in-depth overview of the core physical and chemical properties of 2-HEA, detailed experimental protocols for its characterization, and a review of its key chemical reactions, including synthesis and polymerization.

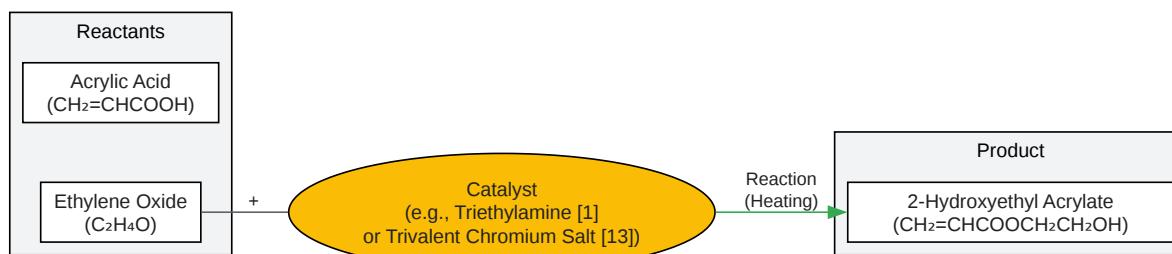
Core Physical and Chemical Properties

2-Hydroxyethyl acrylate is a colorless, viscous liquid with a mild, ester-like odor.^{[1][2]} It is miscible with water and soluble in many common organic solvents.^{[3][4]} The following tables summarize its key physical and chemical properties based on available literature and technical data sheets.

Table 1: Physical Properties of 2-Hydroxyethyl Acrylate

Property	Value	Units	Conditions
Molecular Formula	C ₅ H ₈ O ₃	-	-
Molecular Weight	116.12	g/mol	-
Appearance	Clear, colorless liquid	-	Ambient
Odor	Ester-like, mild pungent	-	-
Density	1.106	g/cm ³	@ 25°C
	1.11	g/cm ³	@ 20°C
Boiling Point	~210	°C	@ 1 atm (1013 hPa) [1][5]
	90 - 92	°C	@ 12 mmHg[6][7]
Melting Point	-60	°C	-
Flash Point	101	°C	Closed Cup[3][8][9]
Vapor Pressure	7.0	Pa	@ 25°C[3]
	0.1	mbar (10 Pa)	@ 21.4°C[8][9]
Viscosity	5.2	mm ² /s	@ 15°C[3]
	11.17	mPa·s	@ 25°C[8][9]
Refractive Index	~1.45	-	n _{20/D} [4][6][10]
Water Solubility	Miscible	-	@ 20-25°C[3][5]
Log P (Octanol/Water)	-0.21	-	-

Table 2: Chemical Specifications and Reactivity Data

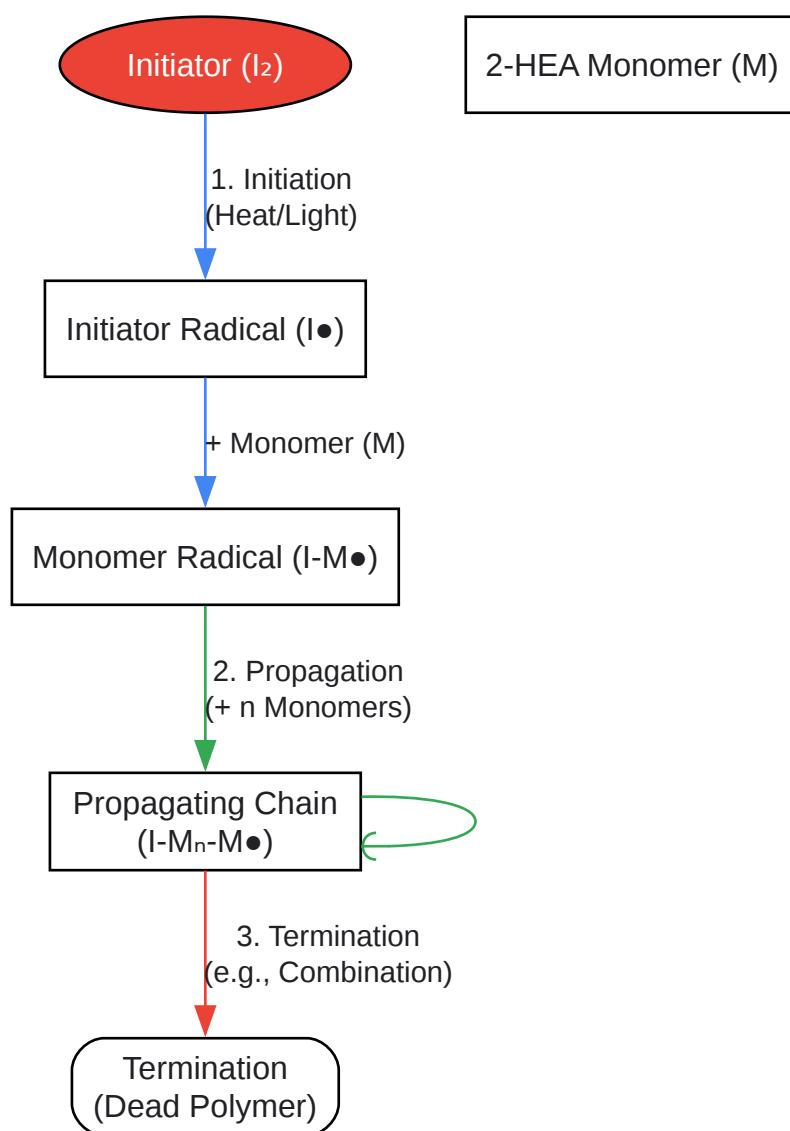

Parameter	Typical Value	Method
Purity (Assay)	>95.0 - 98.5%	Gas Chromatography[6][8]
Acid Content	< 2.5 mg KOH/g	ASTM D1613[8][11]
Water Content	< 0.15%	ASTM E203 (Karl Fischer)[8]
Standard Inhibitor	200 - 650 ppm MEHQ	HPLC or ASTM D3125[8][12]
Heat of Polymerization	-121	cal/g (-5.06 x 10 ⁵ J/kg)[1]
Monomethyl ether of hydroquinone		

Chemical Synthesis and Key Reactions

2-HEA's dual functionality is central to its utility. It readily undergoes polymerization via its acrylate group and can be modified at its hydroxyl group.

Synthesis of 2-Hydroxyethyl Acrylate

A common industrial synthesis route involves the reaction of acrylic acid with ethylene oxide.[3] [13] This reaction is typically catalyzed and performed under controlled temperature to yield 2-HEA with high purity.

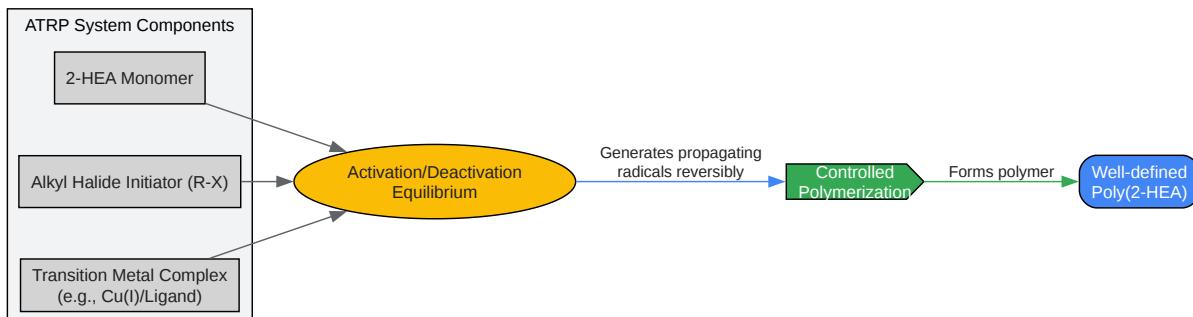

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Hydroxyethyl Acrylate** from Acrylic Acid and Ethylene Oxide.

Free-Radical Polymerization

2-HEA readily forms homopolymers and copolymers through free-radical polymerization.[4][11]

The process involves initiation, propagation, and termination steps to form poly(**2-hydroxyethyl acrylate**) (PHEA), a hydrophilic polymer.

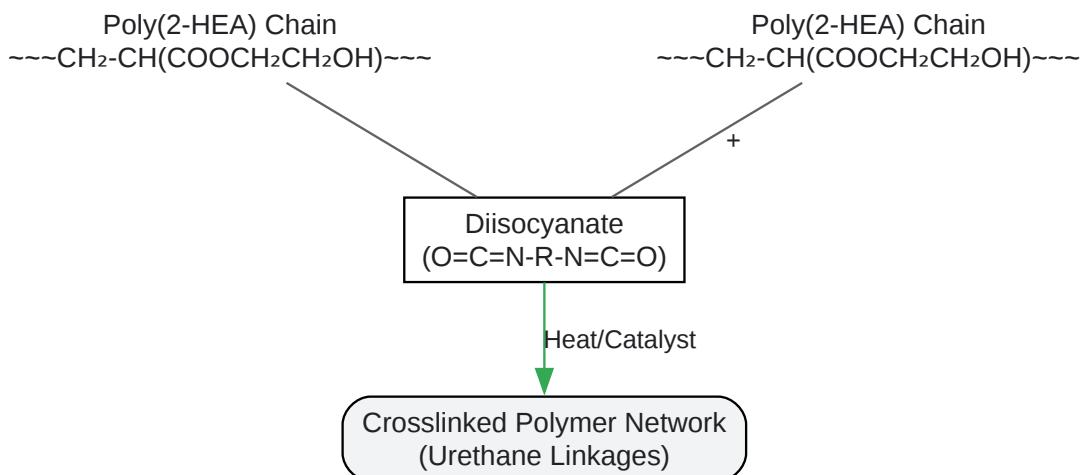


[Click to download full resolution via product page](#)

Caption: General mechanism of Free-Radical Polymerization of 2-HEA.

Atom Transfer Radical Polymerization (ATRP)

For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques like ATRP are employed. ATRP allows for the synthesis of PHEA with predetermined molecular weights and low polydispersity.[14][15]



[Click to download full resolution via product page](#)

Caption: Logical workflow for Atom Transfer Radical Polymerization (ATRP) of 2-HEA.

Crosslinking via Hydroxyl Group

The pendant hydroxyl groups on the PHEA backbone are available for subsequent reactions, most notably crosslinking. Reaction with diisocyanates, for example, forms a durable polyurethane-polyacrylate network, enhancing the mechanical properties of the material.[11]

[Click to download full resolution via product page](#)

Caption: Crosslinking of Poly(2-HEA) chains with a diisocyanate molecule.

Experimental Protocols

Accurate characterization of 2-HEA is critical for quality control and research applications. The following sections describe generalized protocols for key analytical tests.

Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of 2-HEA and identify the presence of impurities, such as ethylene glycol diacrylate.

Methodology:

- **Instrument:** Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
- **Column:** A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWAX), is suitable for separating acrylates.^[16]
- **Carrier Gas:** High-purity helium or nitrogen.
- **Sample Preparation:** Prepare a dilute solution of the 2-HEA sample in a high-purity solvent like methanol or acetone. An internal standard may be used for enhanced quantitative

accuracy.

- GC Conditions (Typical):
 - Injector Temperature: 220-250°C.
 - Detector Temperature: 250-275°C.
 - Oven Program: Start at a low temperature (e.g., 40-60°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of all components.[17]
 - Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
- Analysis: Identify the 2-HEA peak based on its retention time, as determined by running a pure standard. Calculate the purity by the area percent method, comparing the peak area of 2-HEA to the total area of all peaks in the chromatogram.

Water Content by Karl Fischer Titration (ASTM E203)

Objective: To determine the amount of water present in the 2-HEA sample.

Methodology:

- Instrument: Volumetric or coulometric Karl Fischer titrator.
- Reagents: Anhydrous methanol (or other suitable solvent), Karl Fischer reagent.
- Procedure:
 - Titrator Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable, anhydrous endpoint. This step removes any residual moisture from the solvent.
 - Sample Addition: Accurately weigh a specific quantity of the 2-HEA sample and inject it directly into the conditioned titration vessel.[1]

- Titration: The sample is stirred to dissolve, and the water it contains is titrated with the Karl Fischer reagent. The instrument automatically detects the endpoint when all water has been consumed.
- Calculation: The instrument calculates the water content based on the volume of titrant consumed and the previously determined titer (water equivalence factor) of the reagent.[\[1\]](#) The result is typically expressed as a weight percentage.

Acidity Determination (ASTM D1613)

Objective: To measure the total acid content in the sample, calculated as acrylic acid.[\[18\]](#)[\[19\]](#)

Methodology:

- Apparatus: 10 mL or 25 mL buret, 250 mL Erlenmeyer flask.
- Reagents:
 - Titrant: Standardized 0.05 N aqueous sodium hydroxide (NaOH) solution.
 - Solvent: Isopropyl alcohol or a suitable solvent mixture that is neutral to the indicator.
 - Indicator: Phenolphthalein solution.
- Procedure:
 - Accurately weigh a sample of 2-HEA into the Erlenmeyer flask.
 - Add a measured volume of the neutral solvent to dissolve the sample.
 - Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
 - Titrate the sample with the standardized NaOH solution, swirling the flask continuously, until the first permanent, faint pink color appears and persists for at least 30 seconds.[\[18\]](#)
- Calculation: The acidity, expressed as weight percent acrylic acid, is calculated using the volume and normality of the NaOH titrant and the weight of the sample.

Viscosity Measurement

Objective: To determine the dynamic or kinematic viscosity of 2-HEA.

Methodology (using a glass capillary viscometer, e.g., Ubbelohde type):

- Apparatus: Ubbelohde viscometer, constant temperature water bath, stopwatch.
- Procedure:
 - Ensure the viscometer is clean and dry.
 - Place the viscometer in the constant temperature bath (e.g., 25°C) and allow it to equilibrate.
 - Introduce a precise volume of the 2-HEA sample into the viscometer.
 - Using suction, draw the liquid up through the capillary tube past the upper timing mark.
 - Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
 - Repeat the measurement several times to ensure reproducibility.
- Calculation: The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity (in mPa·s or centipoise) can be found by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[\[20\]](#)

Safety and Handling

2-Hydroxyethyl acrylate is a hazardous chemical that requires careful handling.

- Hazards: It is toxic in contact with skin, harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[\[6\]](#)[\[21\]](#) It is also very toxic to aquatic life.[\[6\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[22]
- Handling: Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing vapors or mist.[23]
- Storage: 2-HEA is prone to spontaneous polymerization, which can be initiated by heat, light, or peroxides.[3] It must be stored with an inhibitor (like MEHQ) and under an air atmosphere, as oxygen is required for the inhibitor to be effective.[9][11] Store in a cool, dark, well-ventilated place, away from heat sources and incompatible materials (acids, bases, peroxides, metals).[9]

Conclusion

2-Hydroxyethyl acrylate is a monomer of significant industrial and scientific importance, primarily due to its versatile chemical nature. A thorough understanding of its physical properties, chemical reactivity, and proper analytical characterization is essential for its effective and safe use in research, development, and manufacturing. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 2. mt.com [mt.com]
- 3. Page loading... [guidechem.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. radtech.org [radtech.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. scitepress.org [scitepress.org]
- 17. brjac.com.br [brjac.com.br]
- 18. file.yizimg.com [file.yizimg.com]
- 19. store.astm.org [store.astm.org]
- 20. Measuring a Polymer's Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 21. researchgate.net [researchgate.net]
- 22. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 23. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Hydroxyethyl acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147033#physical-and-chemical-properties-of-2-hydroxyethyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com